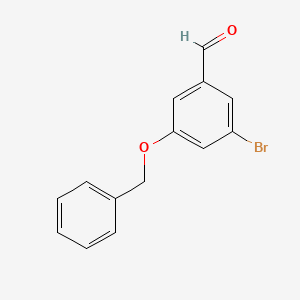

3-(Benzyloxy)-5-bromobenzaldehyde

Übersicht

Beschreibung

“3-(Benzyloxy)-5-bromobenzaldehyde” likely belongs to the class of organic compounds known as benzyloxy compounds. These are organic compounds containing an O-benzyl group .

Synthesis Analysis

While specific synthesis methods for “3-(Benzyloxy)-5-bromobenzaldehyde” are not available, similar compounds have been synthesized through various methods. For instance, Schiff base ligands have been obtained from condensation reactions of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives .Molecular Structure Analysis

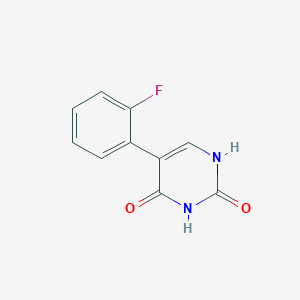

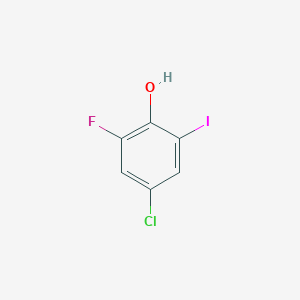

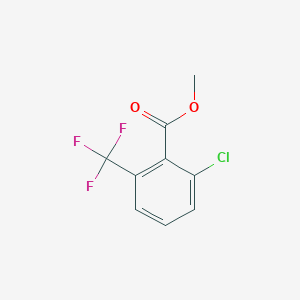

The molecular structure of “3-(Benzyloxy)-5-bromobenzaldehyde” would likely include a benzene ring with a benzyloxy (C6H5-CH2-O-) group and a bromine atom attached. The exact structure would need to be confirmed through spectroscopic techniques .Wissenschaftliche Forschungsanwendungen

Selective Bromination and Synthesis

- A study by Dubost et al. (2011) demonstrates the use of 3-(Benzyloxy)-5-bromobenzaldehyde in the synthesis of substituted 2-bromobenzaldehydes, highlighting its role in selective ortho-bromination using palladium-catalyzed C-H activation (Dubost et al., 2011).

Unforeseen Formation in Bromination Reactions

- Otterlo et al. (2004) discovered that bromination of 3-hydroxybenzaldehyde can lead to the formation of 2-bromo-3-hydroxybenzaldehyde, contrary to previous literature, demonstrating the unpredictable outcomes in bromination reactions of related compounds (Otterlo et al., 2004).

Crystallographic Analysis

- Asiri et al. (2010) explored the crystal structure of a related compound, N-(4-Bromobenzylidene)-3,4-dimethylisoxazol-5-amine, providing insights into the molecular orientation and weak π–π interactions between benzene rings, which are important for understanding the structural properties of such compounds (Asiri et al., 2010).

Synthesis of Non-Peptide Small Molecular Antagonist

- Research by Bi (2015) involved the synthesis of a CCR5 antagonist using 5-bromo-2-((4-chlorobenzyl)oxy) bromomethyl benzene, a derivative of 3-(Benzyloxy)-5-bromobenzaldehyde. This illustrates its potential application in the development of novel therapeutic agents (Bi, 2015).

Drug Discovery Intermediate

- A study by Li et al. (2012) discusses the synthesis of 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine, an intermediate in drug discovery, showcasing the compound's relevance in the pharmaceutical industry (Li et al., 2012).

Metal Ion Binding Properties

- Güler et al. (2012) investigated the synthesis of benzyloxybenzaldehyde derivatives and their metal ion binding properties, demonstrating the compound's utility in the field of coordination chemistry (Güler et al., 2012).

Progress in Bromovinyl Aldehyde Chemistry

- Ghosh and Ray (2017) reviewed the advancement in the field of bromovinyl aldehyde chemistry, including 2-bromobenzaldehydes, over ten years, underscoring the significant role of these compounds in various applications (Ghosh & Ray, 2017).

Synthesis of Novel Chelating Ligands

- Hu et al. (2003) described the synthesis of bidentate and tridentate 6-bromoquinoline derivatives from 5-bromo-2-aminobenzaldehyde, a related compound, for potential applications in ligand chemistry (Hu et al., 2003).

Isolation from Natural Sources

- Liu et al. (2006) isolated a novel bromobenzaldehyde dimer, Urceolatol, from the red alga Polysiphonia urceolata, highlighting the natural occurrence and extraction of such compounds (Liu et al., 2006).

Safety and Hazards

Wirkmechanismus

Target of Action

Similar compounds such as 2-amino-5-aryl-3-benzyloxypyridine have been shown to interact with c-met and alk receptor tyrosine kinases . These kinases play critical roles in cell signaling and are attractive targets for therapeutic intervention in oncology .

Mode of Action

For instance, 2-amino-5-aryl-3-benzyloxy pyridine derivatives have been designed to make key interactions with c-MET kinase, revealing a novel ATP site environment . This interaction could potentially inhibit the activity of the kinase, disrupting cell signaling pathways and exerting an anti-cancer effect .

Biochemical Pathways

The inhibition of c-met and alk receptor tyrosine kinases by related compounds could potentially disrupt several cellular processes, including cell growth, survival, and differentiation .

Pharmacokinetics

This suggests that the bioavailability of these compounds may be influenced by their route of administration .

Result of Action

The inhibition of c-met and alk receptor tyrosine kinases by related compounds could potentially disrupt cell signaling pathways, leading to anti-cancer effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability, its interaction with its targets, and its overall effectiveness . .

Eigenschaften

IUPAC Name |

3-bromo-5-phenylmethoxybenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrO2/c15-13-6-12(9-16)7-14(8-13)17-10-11-4-2-1-3-5-11/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJXNNMNSTYFXGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=CC(=C2)C=O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Benzyloxy)-5-bromobenzaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Bromo-2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B6341326.png)